Antimony tri(octanolate)

Description

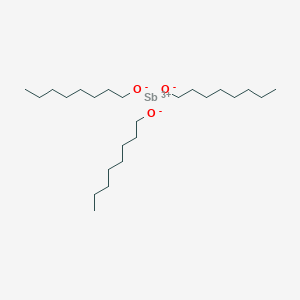

Antimony tri(octanolate) is a trivalent antimony (Sb(III)) complex where the antimony atom is coordinated by three octanolate ligands. Structurally, it belongs to the family of organoantimony compounds, characterized by covalent Sb–O bonds. These compounds are synthesized via reactions between antimony(III) precursors (e.g., Sb(OEt)₃) and organic ligands under controlled conditions . The octanolate ligands confer lipophilicity, influencing solubility and reactivity, which makes this compound suitable for applications in polymer stabilization, catalysis, or flame retardancy. However, its toxicity profile aligns with other trivalent antimony compounds, necessitating careful handling .

Properties

CAS No. |

7578-07-6 |

|---|---|

Molecular Formula |

C24H51O3Sb |

Molecular Weight |

509.4 g/mol |

IUPAC Name |

antimony(3+);octan-1-olate |

InChI |

InChI=1S/3C8H17O.Sb/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |

InChI Key |

UTHBPCCXAJTHSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony tri(octanolate) can be synthesized through the reaction of antimony trichloride with sodium octanolate in an organic solvent. The reaction typically proceeds as follows:

SbCl3+3NaOOct→Sb(OOct)3+3NaCl

where (\text{OOct}) represents the octanolate ligand.

Industrial Production Methods: Industrial production of antimony tri(octanolate) involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or distillation techniques.

Types of Reactions:

Oxidation: Antimony tri(octanolate) can undergo oxidation to form antimony pentavalent compounds.

Reduction: It can be reduced to elemental antimony under specific conditions.

Substitution: The octanolate ligands can be substituted with other ligands, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Reagents like halogen acids or alcohols.

Major Products:

Oxidation: Antimony pentoxide or other antimony(V) compounds.

Reduction: Elemental antimony.

Substitution: Various antimony complexes with different ligands.

Scientific Research Applications

Chemistry: Antimony tri(octanolate) is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds. It is also employed in the preparation of other organometallic compounds.

Biology and Medicine: Research is ongoing to explore the potential of antimony compounds in medical applications, such as anticancer agents and treatments for parasitic infections.

Industry: In the industrial sector, antimony tri(octanolate) is used in the production of flame retardants, plastics, and ceramics. It also finds applications in the electronics industry for the manufacture of semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of antimony tri(octanolate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The octanolate ligands stabilize the antimony center, allowing it to participate in catalytic cycles. In biological systems, antimony compounds can interact with cellular components, leading to therapeutic effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Antimony(III) Compounds

Structural and Chemical Properties

Table 1: Structural and Chemical Comparison

*Dimerization in the solid state allows pentacoordination .

- Antimony trioxide (Sb₂O₃): Unlike octanolate, Sb₂O₃ forms dimers (Sb₄O₆) with strong ionic-covalent bonding. Its low solubility limits its use in organic matrices unless modified .

- Antimony trisulfide (Sb₂S₃): Exhibits layered covalent structures, making it useful in semiconductors but less reactive in organic syntheses compared to octanolate .

- Antimony thioglycolates: Sulfur ligands enhance thermal stability, making these compounds preferred in PVC stabilization over octanolate derivatives .

Toxicity Profiles

Trivalent antimony compounds, including octanolate, exhibit significant toxicity. Key findings:

- Acute Toxicity: Sb(III) compounds cause cardiotoxicity, hepatotoxicity, and respiratory distress. Antimony tri(octanolate) shares these risks, though lipophilic ligands may prolong biological half-lives .

Table 2: Toxicological Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.